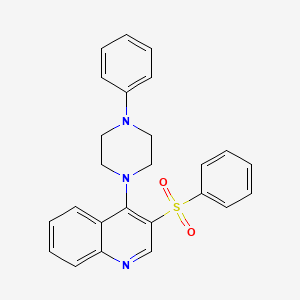

3-(benzenesulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline

Description

Properties

IUPAC Name |

3-(benzenesulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O2S/c29-31(30,21-11-5-2-6-12-21)24-19-26-23-14-8-7-13-22(23)25(24)28-17-15-27(16-18-28)20-9-3-1-4-10-20/h1-14,19H,15-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYMUKMRVWSXMKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=C(C=NC4=CC=CC=C43)S(=O)(=O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the benzenesulfonyl group and the phenylpiperazine moiety. Key steps include:

Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

Sulfonylation: The quinoline core is then subjected to sulfonylation using benzenesulfonyl chloride in the presence of a base such as pyridine.

Piperazine Substitution: Finally, the sulfonylated quinoline is reacted with 4-phenylpiperazine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinoline ring.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Palladium on carbon, hydrogen gas, and other hydrogenation catalysts.

Substitution: Sodium methoxide, potassium tert-butoxide, and other strong bases.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-(benzenesulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline has several applications in scientific research:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its activity against certain types of cancer and neurological disorders.

Biological Studies: It is used as a probe in biological assays to study receptor-ligand interactions and enzyme inhibition.

Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The benzenesulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition. The phenylpiperazine moiety can interact with neurotransmitter receptors, modulating their activity and affecting signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substitution Patterns

Key structural analogs differ in substituent types and positions on the quinoline core and piperazine ring (Table 1).

Table 1: Structural Comparison of Quinoline Derivatives

- Piperazine Modifications: Substituting the piperazine ring with phenyl (target compound) versus methyl (BB90881) alters hydrophobicity and binding pocket compatibility.

Physicochemical and Pharmacokinetic Properties

- Molecular Weight : Ranges from ~350 (simple piperazine derivatives) to 494.0 (chloro- and methoxyphenyl-substituted compounds), impacting solubility and LogP .

- Hydrogen-Bonding Capacity: Benzenesulfonyl and methoxyphenyl groups increase hydrogen-bond acceptor/donor count, improving target engagement .

Biological Activity

3-(benzenesulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline is a compound that belongs to the class of quinoline derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 459.56 g/mol. The compound features a quinoline core substituted with a benzenesulfonyl group and a phenylpiperazine moiety, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C26H25N3O2S |

| Molecular Weight | 459.56 g/mol |

| CAS Number | Not specified |

The biological activity of this compound is attributed to its interaction with various molecular targets and pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in neurotransmitter metabolism or other biochemical pathways, potentially influencing conditions like depression or anxiety.

- Receptor Modulation : It may act on neurotransmitter receptors, particularly those related to serotonin and dopamine, which are crucial in mood regulation and cognitive functions.

Biological Activities

Research has indicated several potential biological activities for this compound:

Study 1: Anticancer Activity

A study evaluated the anticancer potential of various quinoline derivatives, including those structurally similar to this compound. The results indicated that these compounds could inhibit cancer cell proliferation through apoptosis induction and modulation of the MAPK/ERK signaling pathway.

Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of phenylpiperazine-containing quinolines. It was found that these compounds could enhance serotonergic activity in animal models, suggesting potential applications in treating mood disorders .

Study 3: Antimicrobial Testing

In a comparative study involving several quinoline derivatives, researchers assessed their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The findings suggested that modifications in the piperazine moiety significantly influenced the antimicrobial activity, indicating the need for further exploration of this specific compound's efficacy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3-(benzenesulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline?

- Methodological Answer : The synthesis typically involves multi-step reactions:

- Step 1 : Coupling of a quinoline core with benzenesulfonyl chloride under basic conditions (e.g., using NaH or K₂CO₃ in DMF) to introduce the sulfonyl group.

- Step 2 : Introduction of the 4-phenylpiperazine moiety via nucleophilic substitution or Buchwald-Hartwig amination. For example, reacting 4-chloroquinoline derivatives with 1-phenylpiperazine in a polar aprotic solvent (e.g., DMSO) at 80–100°C for 12–24 hours .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.

Q. How is the purity and crystallinity of this compound validated in synthetic workflows?

- Methodological Answer :

- X-ray Powder Diffraction (XRPD) : Used to confirm crystalline phases and polymorphic forms .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability and solvent/moisture content by monitoring weight loss under controlled heating .

- HPLC : Quantifies purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can conformational isomerism in the piperazine ring impact biological activity, and what techniques resolve such structural dynamics?

- Methodological Answer :

- X-ray Crystallography : Single-crystal studies (e.g., using SHELXL) reveal torsion angles (e.g., C7–C2–C3–C4 = 128.8°) and chair/boat conformations of the piperazine ring, which influence receptor binding .

- Molecular Dynamics Simulations : Compare experimental torsion angles (e.g., from ) with computational models to predict bioactive conformers .

Q. What strategies address contradictions between computational binding predictions and experimental pharmacological data?

- Methodological Answer :

- Docking Validation : Re-run docking simulations using crystallographic coordinates (e.g., PDB entries derived from SHELX-refined structures) to improve pose accuracy .

- SAR Studies : Systematically modify substituents (e.g., replacing benzenesulfonyl with methylsulfonyl) and correlate changes with activity trends (e.g., IC₅₀ shifts in kinase assays) .

Q. How can synthetic yields be optimized for large-scale preparation without compromising purity?

- Methodological Answer :

- Solvent Screening : Test high-boiling solvents (e.g., NMP or toluene) to enhance reaction homogeneity and reduce side products .

- Catalytic Systems : Employ Pd(OAc)₂/Xantphos for efficient C–N coupling, reducing reaction times from 24h to 8h .

- In-line Analytics : Use FTIR or Raman spectroscopy to monitor reaction progress in real-time .

Data Analysis & Technical Challenges

Q. How are SHELX-refined crystallographic data used to resolve ambiguities in molecular geometry?

- Methodological Answer :

- Twinning Analysis : SHELXL’s TWIN command detects and refines twinned crystals, common in flexible molecules like piperazine derivatives .

- Disorder Modeling : Split occupancy refinement for overlapping benzenesulfonyl groups using PART instructions in SHELXL .

Q. What analytical approaches differentiate polymorphic forms of this compound?

- Methodological Answer :

- DSC : Identifies melting point variations (e.g., Form I: 176°C vs. Form II: 168°C) .

- Solid-State NMR : Resolves differences in hydrogen-bonding networks between polymorphs .

Biological Evaluation

Q. What in vitro assays are suitable for evaluating the anti-inflammatory potential of this compound?

- Methodological Answer :

- COX-2 Inhibition Assay : Measure IC₅₀ values using recombinant COX-2 enzyme and colorimetric detection of prostaglandin metabolites .

- NF-κB Luciferase Reporter Assay : Quantify inhibition of inflammatory signaling in HEK293T cells transfected with NF-κB-responsive luciferase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.